molecular formula C15H16N4O5 B6662620 2-Benzyl-3-[[2-(3-nitropyrazol-1-yl)acetyl]amino]propanoic acid

2-Benzyl-3-[[2-(3-nitropyrazol-1-yl)acetyl]amino]propanoic acid

Cat. No.: B6662620
M. Wt: 332.31 g/mol
InChI Key: HCCXELWXLLGXNG-UHFFFAOYSA-N
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Description

2-Benzyl-3-[[2-(3-nitropyrazol-1-yl)acetyl]amino]propanoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzyl group, a nitropyrazole moiety, and a propanoic acid backbone, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-3-[[2-(3-nitropyrazol-1-yl)acetyl]amino]propanoic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the nitropyrazole intermediate, which is then coupled with a benzyl-protected amino acid derivative. The final step involves deprotection and purification to obtain the target compound. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as solvent choice, temperature control, and catalyst selection, is crucial for efficient large-scale synthesis. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-3-[[2-(3-nitropyrazol-1-yl)acetyl]amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitropyrazole moiety can be oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitropyrazole moiety may yield nitroso or hydroxylamine derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

2-Benzyl-3-[[2-(3-nitropyrazol-1-yl)acetyl]amino]propanoic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and enzyme interactions.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Benzyl-3-[[2-(3-nitropyrazol-1-yl)acetyl]amino]propanoic acid involves its interaction with specific molecular targets. The nitropyrazole moiety can interact with enzymes or receptors, modulating their activity. The benzyl group may enhance the compound’s binding affinity and specificity. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyl-3-[[2-(3-nitropyrazol-1-yl)acetyl]amino]butanoic acid: Similar structure with a butanoic acid backbone.

    2-Benzyl-3-[[2-(3-nitropyrazol-1-yl)acetyl]amino]pentanoic acid: Similar structure with a pentanoic acid backbone.

Uniqueness

2-Benzyl-3-[[2-(3-nitropyrazol-1-yl)acetyl]amino]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-benzyl-3-[[2-(3-nitropyrazol-1-yl)acetyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O5/c20-14(10-18-7-6-13(17-18)19(23)24)16-9-12(15(21)22)8-11-4-2-1-3-5-11/h1-7,12H,8-10H2,(H,16,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCXELWXLLGXNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CNC(=O)CN2C=CC(=N2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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